7A-(iodomethyl)-octahydro-1-benzofuran-2-one
Description
Properties
IUPAC Name |
7a-(iodomethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-6-9-4-2-1-3-7(9)5-8(11)12-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDXTAVLJNKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy: Cyclization of Hydroxylated Precursors
The synthesis of benzofuran derivatives, including octahydrobenzofuran-2-ones, typically involves the cyclization of hydroxylated aromatic or alicyclic precursors. A common approach is the intramolecular cyclization of hydroxy-substituted carboxylic acids or esters under acidic or basic conditions to form the lactone ring of the benzofuranone core.
Iodomethylation Step
The introduction of the iodomethyl group at the 7A-position is generally achieved by halogenation of a methyl or hydroxymethyl precursor. This can be done via:
- Reaction of a hydroxymethyl-substituted benzofuranone intermediate with iodine reagents or iodomethane under controlled conditions to install the iodomethyl substituent.
- Use of hypervalent iodine(III) reagents, which are known to facilitate radical and electrophilic halogenation reactions, including iodination at activated positions on benzofuran rings.
One-Pot Synthesis and Cyclization
Recent advances have demonstrated efficient one-pot syntheses where acetylation, coupling, and cyclization steps are combined without isolation of intermediates, improving yield and reducing purification steps.
- For instance, a procedure involving acetylation of 4-hydroxy-3-iodoacetophenone, followed by Sonogashira coupling with alkynes and subsequent base-induced ring closure, has been shown to yield benzofuran derivatives in moderate to good yields (~50%).
Detailed Preparation Method
Starting Materials and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acetylation | Acetyl chloride, triethylamine, THF | Protect hydroxyl groups |
| Sonogashira Coupling | Pd(OAc)2, PtBu3·HBF4, CuI, diisopropylamine, alkyne | Iodoarene preferred over bromoarene |
| Ring Closure | KOH in aqueous methanol, 75 °C, 2 hours | Deprotection and spontaneous cyclization |
Procedure Summary
- Acetylation : The hydroxyl group on the aromatic precursor is protected by acetylation using acetyl chloride and triethylamine in tetrahydrofuran (THF).
- Sonogashira Coupling : The acetylated iodoarene is reacted with an alkyne (e.g., 2-methyl-1-buten-3-yne) in the presence of palladium acetate, PtBu3·HBF4, copper iodide, and diisopropylamine under argon atmosphere at 40–70 °C for 2 to 60 hours to form the coupled intermediate.
- Ring Closure : After completion, aqueous methanol containing potassium hydroxide is added, and the mixture is heated to 75 °C for 2 hours to remove acetyl protecting groups and induce spontaneous lactone ring closure, yielding the benzofuranone core with the iodomethyl substituent.
Mechanistic Insights and Reaction Conditions
- The palladium-catalyzed Sonogashira coupling is crucial for forming the carbon-carbon bond between the aromatic ring and the alkyne substituent, setting the stage for cyclization.
- The base-mediated deprotection and ring closure proceed via nucleophilic attack of the hydroxyl group on the ester or acyl intermediate, forming the lactone.
- The iodomethyl group is introduced either prior to cyclization or via subsequent halogenation steps using electrophilic iodine sources or iodomethane under reflux conditions.
Research Discoveries and Optimization
- One-pot protocols have been optimized to avoid intermediate purification, enhancing overall efficiency and yield.
- Use of iodoarene substrates instead of bromo derivatives in Sonogashira coupling significantly improves conversion rates and reaction times.
- Reaction temperature and time are critical: coupling at 40 °C for extended periods (up to 60 hours) achieves near-complete conversion, while ring closure requires elevated temperatures (~75 °C) for effective cyclization.
- Hypervalent iodine(III) reagents have been explored for selective iodination and radical-mediated functionalization of benzofuran frameworks, offering alternative routes to install the iodomethyl group.
Data Table: Typical Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation | AcCl, TEA, THF, RT, 1-2 h | >90 | Quantitative protection |
| Sonogashira Coupling | Pd(OAc)2 (5%), PtBu3·HBF4 (7.5%), CuI (5%), DIPA, 40 °C, 60 h | ~95 conversion | Iodoarene substrate preferred |
| Ring Closure | KOH (aq. MeOH), 75 °C, 2 h | 50-60 | Lactone formation and deprotection |
| Overall One-Pot Yield | Combined steps without isolation | ~50 | Moderate yield after purification |
Chemical Reactions Analysis
Radical Cyclization Reactions
The iodomethyl group serves as a radical precursor under transition-metal or photoredox catalysis. In analogous systems, alkyl iodides undergo atom transfer radical cyclization (ATRC) to form cyclic structures .
Mechanism:
-
Radical Initiation : Ir-catalyzed single electron transfer (SET) generates a carbon-centered radical.
-
Cyclization : A 5- or 6-exo cyclization forms a bicyclic radical intermediate.
-
Termination : Radical recombination with iodine yields iodinated cyclic products.
Example Reaction:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl iodides | [Ir(ppy)₂(dtbbpy)]PF₆, i-Pr₂NEt, blue LEDs | (Iodomethylene)cyclopentane | 70–92% |
For 7a-(iodomethyl)-octahydro-1-benzofuran-2-one, cyclization could yield fused bicyclic structures via iodine transfer (e.g., tetracyclic lactones) .
Dearomatization with Transition-Metal Catalysis
The benzofuran-2-one core may participate in rhodium-catalyzed dearomatization with boronic acids. In related pyridinium systems, Rh(cod)₂BF₄/(R)-BINAP enables enantioselective C–H functionalization .
Mechanism:
-
Transmetalation : Boronic acid transfers an aryl group to Rh(I).
-
Coordination : Lactone carbonyl binds to Rh.
-
Insertion : C–Rh bond inserts into the lactone’s α,β-unsaturated system.
-
Hydrolysis : Releases the dearomatized product.
Scope:
| Boronic Acid | Catalyst System | Product Type | ee (%) | Source |
|---|---|---|---|---|
| Furan-2-BA | Rh(cod)₂BF₄/(R)-BINAP | Dihydropyridine derivatives | 90–98 |
For this compound, reaction with furan-2-boronic acid could yield polycyclic dihydropyridines with retained stereochemistry .
Lactone Ring-Opening and Functionalization
The strained γ-lactone ring is susceptible to nucleophilic attack. Potential transformations include:
Hydrolysis
Under acidic or basic conditions, hydrolysis yields a diol-carboxylic acid derivative:
Aminolysis
Reaction with amines (e.g., NH₃, primary amines) produces iodomethyl-substituted amides:
Iodine Displacement Reactions
The iodomethyl group participates in SN2 substitutions or cross-couplings :
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C | Azidomethyl derivative | Click chemistry | |
| ArB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Medicinal chemistry |
Reverse Cope Elimination (Speculative)
While not directly observed for this compound, tertiary amine N-oxides undergo reverse Cope elimination via a five-membered transition state . If the lactone oxygen were modified to an N-oxide, elimination could generate dihydrofuran derivatives:
Scientific Research Applications
7A-(iodomethyl)-octahydro-1-benzofuran-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7A-(iodomethyl)-octahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7A-(iodomethyl)-octahydro-1-benzofuran-2-one with structurally or functionally related compounds, emphasizing molecular features, biological activities, and analytical characterization.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The iodomethyl group in 7A-(iodomethyl)-octahydro-1-benzofuran-2-one distinguishes it from glycosylated analogs like cinnacasolide E or samwiside, which feature sugar moieties. This substitution likely increases lipophilicity, enhancing membrane permeability compared to polar glycosides .
Biological Activity: Glycosylated benzofuran derivatives (e.g., cinnacasolide E) exhibit antioxidant and anti-inflammatory properties, attributed to phenolic hydroxyl groups . In contrast, the iodinated analog may act as a halogen bond donor, enabling unique interactions with biological targets.
Analytical Characterization: Mass spectrometry (MS) techniques, as detailed by Adams , are critical for differentiating iodinated compounds from non-halogenated analogs. The iodomethyl group would produce distinct fragmentation patterns (e.g., loss of HI or I•) and isotopic signatures (m/z 127 for ^127I). Gas chromatography (GC) retention indices for such compounds would likely exceed those of glycosides due to increased volatility from reduced polarity .
Synthetic Challenges :
- Introducing iodine into the benzofuran scaffold requires specialized reagents (e.g., N-iodosuccinimide) and controlled conditions to avoid side reactions, unlike glycosylation steps used for natural analogs .
Biological Activity
7A-(iodomethyl)-octahydro-1-benzofuran-2-one is a synthetic compound characterized by its unique structure, which includes an octahydrobenzofuran core with an iodomethyl group at the 7A position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. The presence of the iodomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and a subject of interest in biological studies.
- Molecular Formula : C₁₃H₁₅IO₂
- Molecular Weight : Approximately 280.10 g/mol
- IUPAC Name : rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one
The compound's chemical reactivity is primarily influenced by the iodomethyl group, which can participate in nucleophilic substitution reactions. This property allows for the formation of various derivatives that may exhibit distinct biological activities.
Biological Activity Overview
Research indicates that 7A-(iodomethyl)-octahydro-1-benzofuran-2-one possesses significant antimicrobial and anticancer properties. These activities are likely due to its ability to interact with specific biological targets such as enzymes and receptors.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may:
- Modulate enzyme activity.
- Disrupt cellular processes in pathogenic organisms or cancer cells.
Interaction Studies
Studies focusing on the binding affinity of 7A-(iodomethyl)-octahydro-1-benzofuran-2-one with various proteins and enzymes are crucial for understanding its therapeutic potential. The iodomethyl group enhances the compound's ability to form stable interactions with biological targets, which is essential for drug development.
Comparative Analysis with Related Compounds
The structural similarities between 7A-(iodomethyl)-octahydro-1-benzofuran-2-one and other halogenated octahydrobenzofuran derivatives provide insight into its unique properties. The following table summarizes these compounds:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 2-(Bromomethyl)-octahydrobenzofuran | Bromine instead of Iodine | Higher reactivity due to bromine's leaving group |
| 2-(Chloromethyl)-octahydrobenzofuran | Chlorine instead of Iodine | Less reactive than iodine but more stable |
| 2-(Fluoromethyl)-octahydrobenzofuran | Fluorine instead of Iodine | Strong electronegative effect influencing reactivity |
7A-(iodomethyl)-octahydro-1-benzofuran-2-one stands out due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger size and polarizability of iodine lead to different chemical behaviors and potential applications in research and industry.
Antimicrobial Activity
In a study examining the antimicrobial efficacy of various halogenated compounds, 7A-(iodomethyl)-octahydro-1-benzofuran-2-one exhibited notable activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Properties
Another investigation focused on the anticancer effects of this compound revealed promising results in vitro against cancer cell lines. The compound appeared to induce apoptosis in malignant cells, potentially through modulation of apoptotic pathways or inhibition of key survival signals within the cancer cells.
Q & A
Q. What statistical or computational tools are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Use QSAR models with descriptors like logP, molar refractivity, and steric parameters. Tools such as MOE or Schrödinger Suite can correlate iodomethyl group position (C7A) with bioactivity. recommends leveraging literature databases to benchmark SAR trends against published benzofuran derivatives .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Q. How can researchers reconcile discrepancies in reported pharmacological activities of structurally similar benzofuran derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify methodological variability (e.g., assay conditions, cell lines). emphasizes data reduction techniques to isolate variables (e.g., substituent effects vs. solvent polarity). Meta-analysis of IC₅₀ values across studies can clarify trends .
Experimental Design & Validation
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodological Answer : Document protocols using CHEMDNER-recommended templates, including exact reagent ratios (e.g., 1.2 mmol ethyl ester in ), purification Rf values (e.g., 0.65 in ethyl acetate), and crystallization conditions (e.g., benzene evaporation). Share raw spectral data via repositories like Zenodo .
Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the design of novel derivatives with enhanced stability?
- Methodological Answer : Apply frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. For example, HOMO localization on the lactone oxygen (’s carboxyl group) suggests susceptibility to hydrolysis. Stabilize via electron-withdrawing substituents (e.g., fluoro groups) or steric shielding of reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
